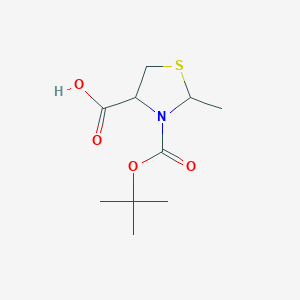
(4S)-3-(tert-Butoxycarbonyl)-2-methylthiazolidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4S)-3-(tert-ブトキシカルボニル)-2-メチルチアゾリジン-4-カルボン酸は、チアゾリジン類に属する化合物です。チアゾリジンは、硫黄原子と窒素原子を両方とも含む五員環状ヘテロ環式化合物です。この特定の化合物は、tert-ブトキシカルボニル(Boc)保護基の存在を特徴としており、これは有機合成で一般的に使用され、多段階合成プロセス中の不要な反応からアミンを保護するために使用されます。
2. 製法
合成経路と反応条件: (4S)-3-(tert-ブトキシカルボニル)-2-メチルチアゾリジン-4-カルボン酸の合成は、通常、以下の手順が含まれます。
チアゾリジン環の形成: これは、適切なアミノ酸誘導体をチオール化合物と酸性条件下で反応させることで達成できます。
工業的生産方法: この化合物の工業的生産には、従来のバッチプロセスと比較して効率、スケーラビリティ、持続可能性の点で利点がある、連続フローマイクロリアクターシステムが含まれる場合があります .
反応の種類:
酸化: この化合物は、特に硫黄原子で酸化反応を起こすことができ、スルホキシドまたはスルホンを生成します。
還元: 還元反応はカルボニル基を標的とし、アルコールに変換します。
置換: Boc基は酸性条件下で選択的に除去することができ、アミン基のさらなる官能化を可能にします。
一般的な試薬と条件:
酸化: 過酸化水素またはm-クロロ過安息香酸(m-CPBA)などの試薬を使用できます。
還元: 水素化ホウ素ナトリウム(NaBH4)または水素化リチウムアルミニウム(LiAlH4)は、一般的な還元剤です。
主要な製品:
酸化: スルホキシドまたはスルホン。
還元: アルコール誘導体。
置換: 遊離アミン誘導体。
4. 科学研究への応用
(4S)-3-(tert-ブトキシカルボニル)-2-メチルチアゾリジン-4-カルボン酸は、科学研究でさまざまな用途があります。
化学: 特に医薬品や農薬の開発において、より複雑な分子の合成における中間体として使用されます。
生物学: ペプチドおよびタンパク質の合成のための構成要素として機能し、Boc基はペプチド結合形成中のアミン官能基を保護します。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4S)-3-(tert-Butoxycarbonyl)-2-methylthiazolidine-4-carboxylic acid typically involves the following steps:
Formation of the Thiazolidine Ring: This can be achieved by reacting an appropriate amino acid derivative with a thiol compound under acidic conditions.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile.
Industrial Production Methods: Industrial production of this compound may involve continuous flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability compared to traditional batch processes .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amine group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in methanol can be used for Boc deprotection.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Free amine derivatives.
科学的研究の応用
(4S)-3-(tert-Butoxycarbonyl)-2-methylthiazolidine-4-carboxylic acid has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Serves as a building block for the synthesis of peptides and proteins, where the Boc group protects the amine functionality during peptide bond formation.
作用機序
(4S)-3-(tert-ブトキシカルボニル)-2-メチルチアゾリジン-4-カルボン酸の作用機序は、主に有機合成における保護基としての役割に依存します。Boc基は、酸性条件下で選択的に除去できる安定なカルバメート結合を形成することにより、アミン官能基を保護します。 これは、アミン基の干渉なしに、複雑な分子の段階的構築を可能にします .
類似の化合物:
- (3R,4S)-1-(tert-ブトキシカルボニル)-4-フェニル-3-ピロリジンカルボン酸
- (2S,4S)-1-(tert-ブトキシカルボニル)-4-(3,4,5-トリメチルフェノキシ)-2-ピロリジンカルボン酸
- (2R,4S)-1-(tert-ブトキシカルボニル)-4-フェノキシピロリジン-2-カルボン酸
独自性: (4S)-3-(tert-ブトキシカルボニル)-2-メチルチアゾリジン-4-カルボン酸は、他のBoc保護化合物とは異なる化学的性質を与えるチアゾリジン環構造が独特です。環に硫黄と窒素の両方が存在するため、化学反応性が多様になり、有機合成における貴重な中間体となっています。
類似化合物との比較
- (3R,4S)-1-(tert-Butoxycarbonyl)-4-phenyl-3-pyrrolidinecarboxylic acid
- (2S,4S)-1-(tert-Butoxycarbonyl)-4-(3,4,5-trimethylphenoxy)-2-pyrrolidinecarboxylic acid
- (2R,4S)-1-(tert-Butoxycarbonyl)-4-phenoxypyrrolidine-2-carboxylic acid
Uniqueness: (4S)-3-(tert-Butoxycarbonyl)-2-methylthiazolidine-4-carboxylic acid is unique due to its thiazolidine ring structure, which imparts distinct chemical properties compared to other Boc-protected compounds. The presence of both sulfur and nitrogen in the ring allows for diverse chemical reactivity, making it a valuable intermediate in organic synthesis.
特性
IUPAC Name |
2-methyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4S/c1-6-11(7(5-16-6)8(12)13)9(14)15-10(2,3)4/h6-7H,5H2,1-4H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGLUKFNPDYXRDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1N(C(CS1)C(=O)O)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl 4-[3-(hydroxymethyl)oxiran-2-yl]butanoate](/img/structure/B12106092.png)
![2-[3-Bromo-2-fluoro-6-(trifluoromethyl)phenyl]-1,3-dioxolane](/img/structure/B12106094.png)
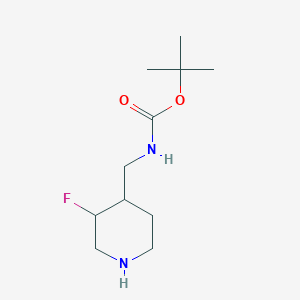
![2-[[1-[3-[2-(4-Fluorophenyl)-1,3-dioxolan-2-yl]propyl]pyridin-4-ylidene]amino]aniline;hydrochloride](/img/structure/B12106111.png)


![2-[[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl]oxy]-N,N-dimethylethanamine](/img/structure/B12106130.png)
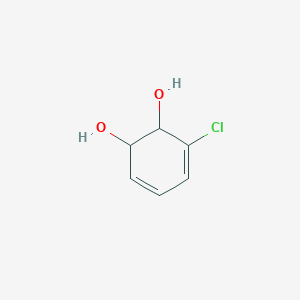
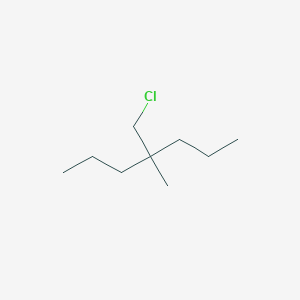

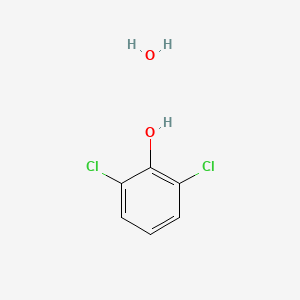


![3-(3,4-Dimethoxyphenyl)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12106188.png)
